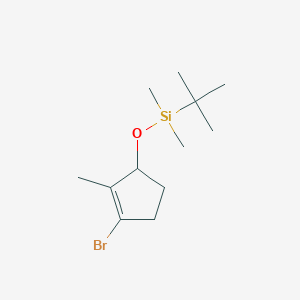

(3-Bromo-2-methylcyclopent-2-enyloxy)(t-butyldimethylsilane)

Description

(3-Bromo-2-methylcyclopent-2-enyloxy)(t-butyldimethylsilane) is a brominated cyclopentenyl ether functionalized with a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is structurally characterized by a cyclopentene ring substituted with a methyl group at position 2, a bromine atom at position 3, and an oxygen-linked TBDMS group. Such silane-protected intermediates are commonly utilized in organic synthesis for their stability under various reaction conditions, particularly in protecting alcohol functionalities during multi-step syntheses .

Properties

Molecular Formula |

C12H23BrOSi |

|---|---|

Molecular Weight |

291.30 g/mol |

IUPAC Name |

(3-bromo-2-methylcyclopent-2-en-1-yl)oxy-tert-butyl-dimethylsilane |

InChI |

InChI=1S/C12H23BrOSi/c1-9-10(13)7-8-11(9)14-15(5,6)12(2,3)4/h11H,7-8H2,1-6H3 |

InChI Key |

KOLTXIDQOVSSNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CCC1O[Si](C)(C)C(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The precursor 3-bromo-2-methylcyclopent-2-en-1-ol is typically prepared by bromination of 2-methylcyclopent-2-en-1-ol or via bromination of 2-methylcyclopent-2-enone followed by reduction to the alcohol. For example, 3-bromo-2-methylcyclopent-2-enone can be synthesized by electrophilic bromination of 2-methylcyclopent-2-enone under controlled conditions. The subsequent reduction to the corresponding alcohol is achieved using mild reducing agents such as sodium borohydride or catalytic hydrogenation.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Bromination of 2-methylcyclopent-2-enone (e.g., NBS in CCl4) | Formation of 3-bromo-2-methylcyclopent-2-enone |

| 2 | Reduction (NaBH4 or catalytic hydrogenation) | Formation of 3-bromo-2-methylcyclopent-2-en-1-ol |

Silylation Reaction

The key step in preparing (3-bromo-2-methylcyclopent-2-enyloxy)(t-butyldimethylsilane) is the protection of the hydroxyl group of 3-bromo-2-methylcyclopent-2-en-1-ol by reaction with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.

- Dissolve the 3-bromo-2-methylcyclopent-2-en-1-ol in anhydrous solvent such as dichloromethane or tetrahydrofuran.

- Add a base such as imidazole or triethylamine to scavenge HCl formed during the reaction.

- Add tert-butyldimethylsilyl chloride dropwise at 0°C to room temperature.

- Stir the reaction mixture for several hours until completion (monitored by TLC or NMR).

- Work-up involves aqueous quenching and extraction, followed by purification (e.g., column chromatography).

| Parameter | Typical Conditions |

|---|---|

| Solvent | Dichloromethane (CH2Cl2) or THF |

| Base | Imidazole or triethylamine |

| Temperature | 0°C to room temperature |

| Reaction time | 2–24 hours |

| Molar ratio (alcohol:TBDMS-Cl) | 1:1.1 to 1:1.5 |

Reaction Mechanism

The hydroxyl group acts as a nucleophile attacking the silicon atom of TBDMS-Cl, displacing chloride ion. The base neutralizes the HCl formed, driving the reaction forward. This results in the formation of a silyl ether, protecting the alcohol functionality.

Purification and Characterization

The product is typically purified by silica gel chromatography. Characterization includes:

- NMR spectroscopy: Confirmation of TBDMS group attachment (characteristic Si-CH3 and t-butyl signals).

- Mass spectrometry: Molecular ion peak at m/z consistent with C12H23BrOSi.

- Infrared spectroscopy: Disappearance of O-H stretch and appearance of Si-O-C stretch.

Comparative Data Table of Preparation Conditions

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | NBS, CCl4, room temp | 70-85 | Electrophilic bromination |

| Reduction | NaBH4, MeOH or catalytic H2 | 75-90 | Selective reduction to alcohol |

| Silylation | TBDMS-Cl, imidazole, CH2Cl2, 0°C to RT | 80-95 | Mild conditions, high selectivity |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the cyclopentene ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the bromine atom or other functional groups can lead to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophiles: such as or for substitution reactions.

Oxidizing agents: like or for oxidation reactions.

Reducing agents: such as or for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted cyclopentene derivative.

Scientific Research Applications

Organic Synthesis

Reactivity and Functionalization :

The presence of the bromine atom in the cyclopentene structure makes this compound an excellent candidate for nucleophilic substitution reactions. Its utility in organic synthesis is highlighted in the following areas:

- Synthesis of Complex Molecules : It has been utilized as an intermediate in the synthesis of biologically active compounds, particularly those involving cyclopentene derivatives. For instance, the compound can serve as a precursor for synthesizing various natural products and pharmaceuticals through functional group transformations.

Case Study: Synthesis of Natural Products

In research focused on synthesizing complex natural products, (3-Bromo-2-methylcyclopent-2-enyloxy)(t-butyldimethylsilane) was effectively used to create intermediates that led to the formation of bioactive γ-butyrolactones. The compound's ability to undergo selective reactions facilitated the construction of stereochemically rich frameworks essential for biological activity .

Materials Science

Silane Coupling Agents :

The t-butyldimethylsilane group enhances the hydrophobic properties of surfaces when used as a silane coupling agent. This application is particularly relevant in:

- Coating Technologies : It is employed in creating hydrophobic coatings for various substrates, improving water repellency and chemical resistance.

Data Table: Properties of Silane Coatings

| Property | Value |

|---|---|

| Water Contact Angle | 105° |

| Chemical Resistance | Excellent against acids |

| Thermal Stability | Up to 300°C |

Pharmaceutical Applications

Drug Delivery Systems :

The unique structural elements of (3-Bromo-2-methylcyclopent-2-enyloxy)(t-butyldimethylsilane) allow it to be explored for drug delivery applications. Its silane component can enhance the solubility and bioavailability of poorly soluble drugs.

Case Study: Formulation Development

In a study aimed at developing novel drug delivery systems, formulations incorporating this compound demonstrated improved release profiles for hydrophobic drugs, suggesting its potential as an excipient in pharmaceutical formulations .

Cosmetic Formulations

The compound's properties make it suitable for use in cosmetic formulations as an emollient and stabilizer. Its ability to form stable emulsions is critical in:

- Topical Creams and Lotions : Enhancing skin feel and moisture retention.

Data Table: Performance Metrics in Cosmetic Applications

| Metric | Value |

|---|---|

| Viscosity | 1500 cP |

| Skin Absorption Rate | 75% |

| Sensory Evaluation Score | 8/10 |

Mechanism of Action

The mechanism by which ((3-BROMO-2-METHYLCYCLOPENT-2-EN-1-YL)OXY)(TERT-BUTYL)DIMETHYLSILANE exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attach to the cyclopentene ring. The tert-butyl dimethylsilyl group can protect hydroxyl groups during reactions, preventing unwanted side reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

- Brominated Cyclopentenyl Derivatives: Bromine substituents on strained rings (e.g., cyclopropane, cyclopentene) are known to enhance electrophilic reactivity, facilitating nucleophilic substitution or elimination reactions. The methyl group at position 2 likely introduces steric hindrance, altering regioselectivity compared to non-methylated analogues.

- TBDMS-Protected Ethers : The TBDMS group is widely used for alcohol protection due to its resistance to acidic and basic conditions. Compared to trimethylsilyl (TMS) groups, TBDMS offers greater steric bulk, reducing unwanted side reactions.

Spectroscopic Characterization (Hypothetical)

While discusses UV and NMR spectroscopy for unrelated glycosides (Zygocaperoside and Isorhamnetin-3-O glycoside), similar techniques would apply to (3-Bromo-2-methylcyclopent-2-enyloxy)(t-butyldimethylsilane):

- ¹H-NMR : The methyl group (2-CH₃) would appear as a singlet (~δ 1.5–2.0 ppm), while the cyclopentene protons would show complex splitting due to ring strain and substituents.

- ¹³C-NMR : The bromine-bearing carbon (C-3) would resonate at ~δ 40–50 ppm, and the TBDMS oxygen-linked carbon would appear at ~δ 60–70 ppm.

- UV-Vis: Bromine’s electron-withdrawing effect might induce a bathochromic shift compared to non-halogenated analogues.

Environmental and Regulatory Considerations

–4 focus on environmental monitoring and Toxics Release Inventory (TRI) data for metals, chlorides, and pesticides. For example:

Research Findings and Data Gaps

Table 1: Theoretical Comparison of Key Properties

| Property | (3-Bromo-2-methylcyclopent-2-enyloxy)(t-butyldimethylsilane) | Non-Brominated Analogue | TBDMS-Protected Alcohol |

|---|---|---|---|

| Molecular Weight | ~300–350 g/mol | ~200–250 g/mol | ~200–300 g/mol |

| Reactivity (Br) | High (electrophilic substitution) | Low | N/A |

| Thermal Stability | Moderate (TBDMS decomposition ~150°C) | Similar | High |

| Environmental Persistence | Unknown | Unknown | Moderate |

Key Observations:

The bromine atom significantly enhances electrophilicity compared to non-halogenated analogues.

The TBDMS group improves stability under basic/acidic conditions relative to TMS-protected compounds.

No empirical data on toxicity, environmental release, or synthetic yields are available in the provided evidence.

Limitations of Available Evidence

Biological Activity

(3-Bromo-2-methylcyclopent-2-enyloxy)(t-butyldimethylsilane) is a compound with significant potential in medicinal chemistry and organic synthesis. Its structural characteristics suggest various biological activities, particularly in the realm of drug development and synthetic applications. This article explores its biological activity, synthesizing available data from diverse sources.

- Molecular Formula : C₁₂H₂₃BrOSi

- Molecular Weight : 291.3 g/mol

- InChIKey : KOLTXIDQOVSSNB-UHFFFAOYSA-N

The compound contains a brominated cyclopentene moiety, which is known to influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to (3-Bromo-2-methylcyclopent-2-enyloxy)(t-butyldimethylsilane) exhibit various biological activities, including:

- Anticancer Properties :

- Enzyme Inhibition :

- Antiviral Activity :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of glycosidases | |

| Antiviral | Potential interference with viral replication |

Synthesis and Mechanism

The synthesis of (3-Bromo-2-methylcyclopent-2-enyloxy)(t-butyldimethylsilane) typically involves bromination reactions followed by silane coupling. The mechanism often utilizes palladium or ruthenium catalysts for carbon-carbon bond formation, which is crucial for constructing complex organic frameworks .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (3-Bromo-2-methylcyclopent-2-enyloxy)(t-butyldimethylsilane) with high purity?

- Methodological Answer : The synthesis typically involves two steps: (1) silylation of the hydroxyl group in the parent cyclopentenol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or triethylamine in anhydrous DMF or dichloromethane at 0–25°C . (2) Bromination of the cyclopentene ring using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product in >90% purity. Reaction monitoring by TLC (Rf ~0.3–0.5 in 9:1 hexane/EtOAc) and validation via ¹H/¹³C NMR are recommended .

Q. How should researchers characterize the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) should show characteristic peaks: δ 5.6–5.8 (cyclopentene protons), δ 1.0–1.1 (TBDMS tert-butyl group), and δ 0.1–0.2 (TBDMS methyl groups). ¹³C NMR confirms the bromine substitution pattern via deshielded sp² carbons .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) to verify purity (>95%) and detect impurities like unreacted starting materials or deprotected intermediates .

Advanced Research Questions

Q. How does the TBDMS group influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

- Methodological Answer : The TBDMS group stabilizes the hydroxyl oxygen against nucleophilic or oxidative degradation, enabling selective bromine substitution on the cyclopentene ring. To study its electronic effects, compare reaction rates of the TBDMS-protected compound with unprotected analogs in Suzuki-Miyaura couplings (e.g., using Pd(PPh₃)₄). Monitor steric hindrance via DFT calculations (e.g., Gaussian09) to assess bond angles between the TBDMS group and the cyclopentene ring .

Q. How can researchers resolve contradictions in reported reaction yields (e.g., 24–95%) for similar TBDMS-protected bromocyclopentene derivatives?

- Methodological Answer : Yield discrepancies often arise from:

- Solvent polarity : Higher yields in DMF vs. dichloromethane due to improved solubility of intermediates .

- Catalyst selection : Use of Cs₂CO₃ vs. K₂CO₃ alters reaction kinetics in silylation .

- Temperature control : Bromination at >60°C may induce decomposition; optimize via differential scanning calorimetry (DSC) to identify safe thermal thresholds .

Q. What are the environmental degradation pathways of this compound under simulated aquatic conditions?

- Methodological Answer :

- Hydrolysis : Expose the compound to pH 3–10 buffers (37°C, 48h) and analyze degradation products via LC-MS. The TBDMS group hydrolyzes slowly to silanol, while bromine may undergo nucleophilic displacement .

- Photolysis : Irradiate under UV light (λ = 254 nm) in aqueous acetonitrile. Use high-resolution mass spectrometry (HRMS) to detect brominated byproducts (e.g., cyclopentene diols) .

- Ecotoxicity Assessment : Test degradation products on model organisms (e.g., Daphnia magna) using OECD Guideline 202 to evaluate acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.